5-碘-2-甲基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

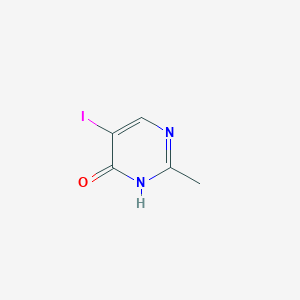

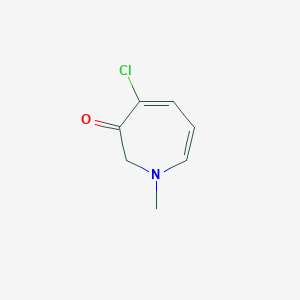

5-Iodo-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative, a class of compounds known for their significance in organic and medicinal chemistry.

Synthesis Analysis

Synthesis of pyrimidine derivatives like 5-Iodo-2-methylpyrimidin-4(3H)-one often involves palladium-catalysed cross-coupling reactions, starting from halopyrimidines. For instance, Goodby et al. (1996) described the synthesis of related compounds using selective palladium-catalysed cross-coupling reactions (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by X-ray single-crystal diffraction. Li et al. (2014) characterized a similar compound, demonstrating its potential for use in anti-tumor and anti-viral drugs (Li et al., 2014).

Chemical Reactions and Properties

Pyrimidines can react with various compounds leading to diverse chemical reactions. For example, Riley and Perham (1973) explored reactions involving 5-iodopyridine derivatives, providing insights into the reactivity of such compounds (Riley & Perham, 1973).

Physical Properties Analysis

The physical properties of pyrimidine derivatives include aspects like crystal structure and molecular conformation. Zhukhlistova and Tishchenko (2001) studied the crystal structure of a pyrimidine derivative, shedding light on the physical characteristics of such compounds (Zhukhlistova & Tishchenko, 2001).

Chemical Properties Analysis

The chemical properties of 5-Iodo-2-methylpyrimidin-4(3H)-one and related compounds are defined by their reactivity and interactions with other chemicals. Matsuura et al. (1992) studied the electrochemical transformation of a similar compound, providing insights into its chemical behavior (Matsuura et al., 1992).

科学研究应用

生物活性中的卤素键

5-碘-2-甲基嘧啶-4(3H)-酮,作为PA-1等配体的一部分,通过分子间氢键和卤素键展现出显著的生物活性。研究表明,该化合物与大肠杆菌中丙酮脱氢酶复合物E1组分的相互作用显示,碘原子可以与活性位点原子形成卤素键,突显了其在优化PDHc-E1抑制剂和抗真菌化合物中的潜力(He et al., 2020)。

合成化学

在制备官能化的5-碘吡啶衍生物过程中意外形成碘[1,3]二氧杂杂环[4,5-c]吡啶,展示了5-碘-2-甲基嘧啶-4(3H)-酮在合成化学中的多功能性。这一发现扩展了合成工具箱,允许探索新型含吡啶的大环化合物及其潜在应用(Lechel等,2012)。

分子结构洞见

对新型结晶改性的4-氨基-5-乙氧甲基-1,2-二甲基嘧啶碘化铵等相关化合物结构的研究为材料科学中5-碘-2-甲基嘧啶-4(3H)-酮的结构分析潜力提供了洞见。了解平面分子结构和氢键动力学有助于设计更有效的分子框架,用于各种应用(Zhukhlistova & Tishchenko, 2001)。

催化和区域选择性合成

该化合物在催化偶联反应中的实用性,特别是在炔基嘧啶的区域选择性合成中,突显了其在有机合成中的重要性。这类反应对于开发具有潜在应用于药物化学和材料科学的新化合物至关重要(Pal等,2006)。

免疫应用

对人类Toll样受体(TLR)8特异性激动活性的研究突显了该化合物在免疫学中的潜力。修改5-碘-2-甲基嘧啶-4(3H)-酮衍生物以与TLR8相互作用可能导致调节免疫反应的新疗法,通过靶向先天免疫机制治疗各种疾病的途径(Beesu et al., 2016)。

未来方向

The future directions in the research and application of “5-Iodo-2-methylpyrimidin-4(3H)-one” and its derivatives could involve exploring their potential pharmaceutical applications, as suggested by the interest in imidazo[1,2-a]pyridines . Further studies could also focus on improving the synthesis methods and exploring new reactions involving this compound.

属性

IUPAC Name |

5-iodo-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRKDVUUDCGJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545572 |

Source

|

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylpyrimidin-4(3H)-one | |

CAS RN |

111079-41-5 |

Source

|

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)